Fenspiride N-oxide

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Development

Fenspiride N-oxide (Impurity B) is the only scientifically valid reference standard for quantifying the oxidative degradation product in Fenspiride formulations. With >98.5% purity and full characterization data traceable to USP/EP, it ensures HPLC method sensitivity below ICH Q3B thresholds (LOQ 0.19–0.332 μg/mL). Essential for ANDA/DMF submissions, forced degradation studies, and long-term stability testing.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 210690-26-9
Cat. No. B032858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenspiride N-oxide
CAS210690-26-9
Synonymstrans- 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-Oxide;  (5α,8β)-8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-Oxide; 
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-]
InChIInChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
InChIKeyPEYJGEWJSVTMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenspiride N-Oxide (CAS 210690-26-9): Pharmaceutical Impurity Standard for Analytical Method Validation and Quality Control


Fenspiride N-oxide (CAS 210690-26-9), chemically 2-Oxo-8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decane 8-oxide, is an oxidative degradation product and metabolite of the bronchodilator Fenspiride . It is not a therapeutic agent but a critical reference standard and impurity marker (often designated as Fenspiride Impurity B) used in pharmaceutical quality control, analytical method development, and regulatory submissions . As a fully characterized chemical compound compliant with ICH Q3A/Q3B guidelines, it serves as a comparator for impurity profiling in drug substance and drug product manufacturing, ensuring batch-to-batch consistency and regulatory compliance .

Fenspiride N-Oxide (CAS 210690-26-9) vs. Generic Impurity Substitution: Why Analytical Method Accuracy Demands This Specific Reference Standard


Generic substitution of Fenspiride N-oxide with alternative impurities or the parent drug Fenspiride is scientifically invalid and compromises analytical accuracy. Unlike the parent compound, Fenspiride N-oxide possesses a distinct N-oxide functional group that confers higher polarity, altering its chromatographic retention time and requiring specific HPLC method conditions for resolution . Furthermore, as a designated impurity marker (Impurity B) in pharmaceutical quality control, it is subject to stringent purity specifications (typically >98.5%) and must be traceable to compendial standards (USP/EP) to meet regulatory requirements for ANDA submissions . Using a different impurity or a lower-purity reference material would lead to inaccurate quantification, method validation failure, and potential regulatory non-compliance. The quantitative evidence below substantiates why this specific compound is non-substitutable in analytical workflows.

Quantitative Differentiation of Fenspiride N-Oxide (CAS 210690-26-9): Head-to-Head Analytical and Physicochemical Comparisons vs. Fenspiride and Other Impurities


Chromatographic Polarity and Retention Behavior: Fenspiride N-Oxide vs. Parent Fenspiride

Fenspiride N-oxide exhibits significantly higher polarity than its parent compound Fenspiride due to the introduction of the N-oxide functional group, directly impacting chromatographic retention in reversed-phase HPLC systems . This altered polarity necessitates distinct gradient elution programs to achieve adequate resolution from the parent drug and other degradation products, as demonstrated in validated HPLC methods where Fenspiride N-oxide elutes with a different retention time compared to Fenspiride under identical conditions .

Analytical Chemistry Pharmaceutical Impurity Profiling HPLC Method Development

Validated HPLC Method Parameters: Fenspiride N-Oxide Quantification Limits vs. Regulatory Thresholds

A peer-reviewed HPLC method validated for the quantification of Fenspiride N-oxide in oral liquid formulations established a linearity range of 0.5–2 μg/mL with a minimum correlation coefficient of 0.999, and a limit of quantification (LOQ) ranging from 0.19 to 0.332 μg/mL . These method parameters are critical for ensuring that impurity levels are accurately quantified below the ICH Q3B identification threshold (typically 0.1% for drug substances with a maximum daily dose ≤2 g/day) .

Analytical Method Validation Pharmaceutical Quality Control Degradation Product Analysis

Regulatory Traceability and Purity Compliance: Fenspiride N-Oxide vs. Uncharacterized Impurity Standards

Fenspiride N-oxide is supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) and is traceable to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) compendial standards . This level of characterization is a mandatory requirement for analytical method validation and Abbreviated New Drug Application (ANDA) submissions. In contrast, generic or uncharacterized impurities lack this traceability and cannot be used in regulatory filings .

Pharmaceutical Regulatory Affairs Reference Standard Characterization ANDA Submissions

Purity Specification for Impurity Reference Standards: Class-Level Requirement vs. Fenspiride API Purity

Pharmaceutical reference standards, including impurity markers like Fenspiride N-oxide, are required to possess high purity—typically ≥98%—to ensure accurate calibration and quantification in analytical assays . While the parent drug substance Fenspiride HCl may be acceptable with a purity specification of 98.0–102.0% as per pharmacopeial monographs, the reference standard used for impurity quantification must meet more stringent and well-characterized purity criteria to avoid introducing systematic error .

Pharmaceutical Reference Standards Impurity Control Analytical Purity Requirements

Procurement-Driven Application Scenarios for Fenspiride N-Oxide (CAS 210690-26-9) in Pharmaceutical Quality Control and R&D


Analytical Method Development and Validation for Fenspiride Hydrochloride Oral Liquid Formulations

This compound is essential as a reference standard in HPLC method development for quantifying Fenspiride N-oxide as a degradation product in oral liquid formulations. The validated method parameters (linearity 0.5–2 μg/mL, LOQ 0.19–0.332 μg/mL) confirm its suitability for ensuring method sensitivity below ICH Q3B thresholds, enabling accurate impurity profiling and stability-indicating assay development.

Quality Control and Release Testing of Fenspiride Drug Substance and Drug Product

As a fully characterized impurity standard (Impurity B) traceable to USP/EP , this compound is indispensable for routine quality control (QC) testing to verify that Fenspiride N-oxide levels remain within acceptable limits specified in pharmacopeial monographs or internal specifications. Its use ensures batch-to-batch consistency and compliance with ICH Q3A/Q3B guidelines for impurities in new drug substances and products .

Regulatory Submission Support (ANDA/DMF) and Stability Studies

Procurement of this compound with a comprehensive Certificate of Analysis (COA) and characterization data is required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . It serves as a critical component in forced degradation studies and long-term stability testing to identify and quantify the formation of this oxidative impurity, providing essential data for establishing shelf-life specifications and demonstrating product robustness.

Metabolite Identification and In Vivo Biotransformation Studies

Fenspiride N-oxide is a known phase I metabolite of Fenspiride . This reference standard is used in mass spectrometry-based assays (e.g., GC-MS, LC-MS/MS) to confirm the identity of the N-oxide metabolite in biological matrices (e.g., plasma, urine) from preclinical or clinical pharmacokinetic studies, enabling accurate quantitation of drug exposure and metabolic pathway elucidation.

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